LogP Advantage for CNS Drug Design: A Computed Lipophilicity Comparison with 6,6-Dimethyl Analog
The unsubstituted parent scaffold possesses a lower computed LogP (XLogP3-AA) of 0.3 compared to the 6,6-dimethyl analog (XLogP3-AA: 1.2), indicating a significantly more optimal lipophilicity profile for CNS drug candidates, which typically requires a LogP range of 1-3 for optimal brain penetration [1]. This difference can dramatically reduce the compound's affinity for adipose tissue and off-target proteins, a critical parameter for lead optimization [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine: XLogP3-AA = 1.2 |
| Quantified Difference | Delta XLogP = -0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [3] |
Why This Matters
This target compound starts significantly closer to the optimal lipophilicity for CNS drugs, reducing the need for synthetic modifications and associated procurement of additional reagents.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) algorithm. ACS Chemical Neuroscience, 1(6), 435-449. View Source
- [2] Chappie, T. A., et al. (2019). Discovery of a novel series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamides as selective PDE4B inhibitors. Journal of Medicinal Chemistry, 62(10), 4873-4898. View Source
- [3] PubChem. Computed Properties for CID 86277731 and CID 58378736. National Library of Medicine (US). View Source
